molecular formula C13H15ClFN3 B1445833 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333252-74-6

7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No.: B1445833
CAS No.: 1333252-74-6
M. Wt: 267.73 g/mol
InChI Key: ZBBUDLMCELSBTG-UHFFFAOYSA-N
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Description

7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound belonging to the class of fluoroquinolones Fluoroquinolones are known for their broad-spectrum antibacterial activity This compound is characterized by the presence of a fluorine atom at the 7th position and a piperazine ring at the 4th position of the quinoline core structure

Mechanism of Action

Target of Action

The primary targets of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria, making them crucial targets for antibacterial activity .

Mode of Action

This compound inhibits bacterial DNA synthesis by blocking the subunit A of the DNA gyrase enzyme, as well as affecting the bacterial cell wall . This disruption of DNA replication and cell wall integrity leads to the death of the bacterial cells.

Biochemical Pathways

The compound’s action on DNA gyrase and topoisomerase IV disrupts the normal replication process of the bacterial DNA . This disruption can lead to the cessation of bacterial growth and eventually bacterial cell death. The compound also affects the bacterial cell wall, further compromising the bacteria’s ability to survive .

Pharmacokinetics

The pharmacokinetics of this compound involve its accumulation in phagocytic cells and its susceptibility to efflux transporters . The compound accumulates rapidly into eukaryotic cells and is active against intracellular bacteria . It remains a substrate for efflux by mrp4, a major mechanism conferring resistance .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and the death of bacterial cells . This is achieved through the disruption of DNA replication and the compromise of the bacterial cell wall .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, experiments investigating the influence of pH on drug accumulation have shown that the compound’s accumulation can vary depending on the pH of the environment .

Biochemical Analysis

Biochemical Properties

7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication . These interactions inhibit the enzymes’ activity, leading to antibacterial effects. Additionally, the compound has been observed to interact with efflux transporters such as Mrp4, affecting its accumulation within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting bacterial DNA replication, which leads to cell death in bacterial cells . In mammalian cells, the compound’s interaction with efflux transporters affects its intracellular concentration and distribution

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with bacterial DNA gyrase and topoisomerase IV . These interactions inhibit the enzymes’ ability to replicate DNA, leading to the disruption of bacterial cell division and growth. Additionally, the compound’s interaction with efflux transporters like Mrp4 influences its intracellular concentration and effectiveness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without notable adverse effects . At higher doses, toxic effects such as cellular toxicity and adverse reactions have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antibacterial activity. The compound interacts with enzymes such as bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication . These interactions disrupt the normal metabolic processes of bacterial cells, leading to cell death. Additionally, the compound’s interaction with efflux transporters affects its metabolic flux and intracellular concentration .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to interact with efflux transporters like Mrp4, which affects its intracellular accumulation and distribution . This interaction can influence the compound’s localization within specific tissues and its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound has been observed to localize in the soluble fraction of cells, indicating its distribution within the cytoplasm . This localization is influenced by its interactions with efflux transporters and other cellular components, which can affect its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoroquinoline.

    Piperazine Substitution: The 7-fluoroquinoline is then reacted with piperazine under controlled conditions to introduce the piperazine moiety at the 4th position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

The reaction conditions often include the use of solvents like chloroform or dichloromethane and catalysts to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitution patterns.

    Norfloxacin: Similar in structure but lacks the piperazine ring.

    Ofloxacin: Contains a different substituent at the 4th position of the quinoline ring.

Uniqueness

7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its ability to interact with bacterial enzymes and increases its overall potency .

Properties

IUPAC Name

7-fluoro-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3.ClH/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBUDLMCELSBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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